molecular formula C19H18N4O4S B2581450 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034306-36-8

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide

Katalognummer B2581450
CAS-Nummer: 2034306-36-8
Molekulargewicht: 398.44
InChI-Schlüssel: HBEPVOOTLBYVEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide, also known as BIP-R1, is a chemical compound that has shown potential in scientific research for its ability to inhibit the activity of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 activity by BIP-R1 has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity : A study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which are structurally related to the compound of interest, demonstrated significant in vitro activity against Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. The most active compound exhibited MIC values ranging from 15.62 to 31.25 μmol/L against these pathogens (Krátký et al., 2012).

  • Anti-inflammatory Effects : In the context of inflammatory bowel disease (IBD), sulfasalazine, a drug consisting of a sulfonamide linked to 5-aminosalicylic acid, is extensively used for treatment. Sulfasalazine is reductively cleaved in the lower bowel to release 5-aminosalicylic acid, which is the active therapeutic moiety. A polymeric drug delivering 5-aminosalicylic acid directly to the lower bowel has shown promise in more effectively treating IBD with reduced side effects, suggesting potential new therapeutic strategies utilizing sulfonamide derivatives for inflammatory conditions (Brown et al., 1983).

Therapeutic Potential

  • Prokinetic Agents : Benzamide derivatives, which share a core structural motif with "5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide," have been synthesized and evaluated for their effect on gastrointestinal motility. Some compounds accelerated gastric emptying and increased the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects. Specifically, a compound was identified as a selective serotonin 4 receptor agonist, showing promise for the treatment of both upper and lower gastrointestinal tract disorders (Sonda et al., 2004).

Eigenschaften

IUPAC Name

2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEPVOOTLBYVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.